molecular formula C22H22ClN3O3S2 B3305626 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide CAS No. 923443-03-2

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B3305626
CAS No.: 923443-03-2
M. Wt: 476 g/mol
InChI Key: MJKGIPVUFWOFIA-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 4-(4-chlorophenyl)-1,3-thiazole.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized by reacting 4-methylbenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the thiazole and piperidine intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole and piperidine rings.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is unique due to its combination of a thiazole ring, a piperidine ring, and a sulfonamide group. This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S2/c1-15-2-8-19(9-3-15)31(28,29)26-12-10-17(11-13-26)21(27)25-22-24-20(14-30-22)16-4-6-18(23)7-5-16/h2-9,14,17H,10-13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKGIPVUFWOFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
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N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
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N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
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N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
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N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
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N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

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